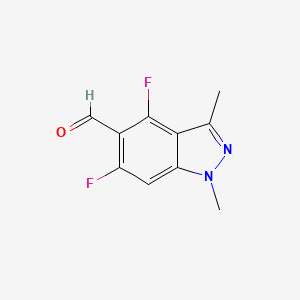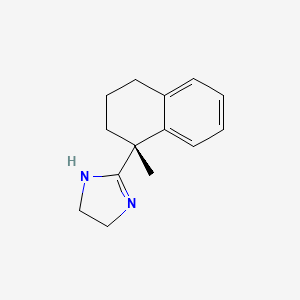
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is an organic compound with the molecular formula C11H7F3O It is characterized by the presence of a trifluoromethyl group attached to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone typically involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Indene+(CF3CO)2OAlCl32,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as distillation or recrystallization may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanol.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar structure but with an indole moiety instead of indene.
2,2,2-Trifluoro-1-(1H-inden-2-yl)ethanone: Similar structure but with the trifluoromethyl group attached to a different position on the indene ring.
Uniqueness
2,2,2-Trifluoro-1-(1H-inden-1-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the indene moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76001-74-6 |
|---|---|
Formule moléculaire |
C11H7F3O |
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H |
Clé InChI |
GKGBNHXNDIKNCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C=CC2=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






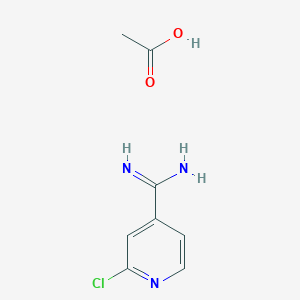


![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)
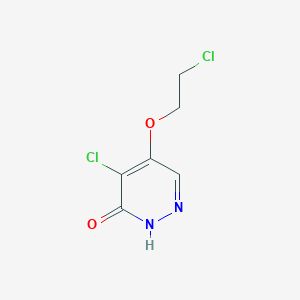
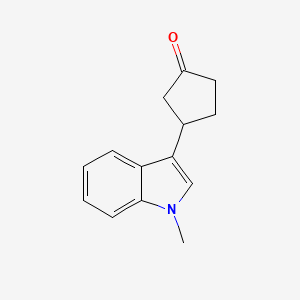
![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)

